Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl-

Description

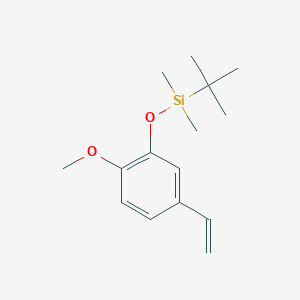

Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- (CAS: 863479-34-9) is a silicon-based organometallic compound with the molecular formula C₁₅H₂₂O₂Si and a molecular weight of 262.419 g/mol . Structurally, it features:

- A tert-butyl (1,1-dimethylethyl) group attached to a dimethylsilane core.

This compound is part of the broader class of tert-butyldimethylsilyl (TBDMS) ethers, which are widely used as protective groups for hydroxyl functionalities in organic chemistry due to their stability under various reaction conditions .

Properties

CAS No. |

831222-65-2 |

|---|---|

Molecular Formula |

C15H24O2Si |

Molecular Weight |

264.43 g/mol |

IUPAC Name |

tert-butyl-(5-ethenyl-2-methoxyphenoxy)-dimethylsilane |

InChI |

InChI=1S/C15H24O2Si/c1-8-12-9-10-13(16-5)14(11-12)17-18(6,7)15(2,3)4/h8-11H,1H2,2-7H3 |

InChI Key |

ZNSXIENFHWTMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- typically involves the reaction of appropriate silane precursors with phenoxy derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding silanol or siloxane derivatives.

Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

Substitution: The phenoxy group can undergo substitution reactions with different nucleophiles, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

Biology: The compound is studied for its potential use in biological systems, including drug delivery and biomaterials.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- involves its interaction with molecular targets through its silane and phenoxy groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Silane, (1,1-dimethylethyl)(2-iodoethoxy)dimethyl- (CAS: 101166-65-8)

- Molecular Formula : C₈H₁₉IOSi

- Key Features: Replaces the ethynyl-methoxyphenoxy group with a 2-iodoethoxy chain.

- Applications : The iodine atom acts as a leaving group, making this compound a precursor in nucleophilic substitution reactions. Its lower molecular weight (262.32 g/mol) and polarizable iodine enhance reactivity compared to the target compound .

Silane, (1,1-dimethylethyl)dimethyl(2-propen-1-yloxy)- (Allyloxy-TBDMS, CAS: 85807-85-8)

- Molecular Formula : C₉H₂₀OSi

- Key Features: Contains an allyloxy group instead of the ethynyl-methoxyphenoxy moiety.

- Physical Properties : Lower boiling point (120°C) and density (0.811 g/cm³) due to reduced steric hindrance. The allyl group enables participation in thiol-ene or radical reactions, distinguishing it from the target compound’s ethynyl-based reactivity .

Complex Ether Derivatives

Silane, (1,1-dimethylethyl)[(2S)-2-[(2R,5S,6R)-5-methoxy-6-[(4-methoxyphenyl)methoxy]-1,4-dioxan-2-yl]-2-(phenylmethoxy)ethoxy]dimethyl- (CAS: 874201-94-2)

- Molecular Formula : C₂₈H₄₂O₇Si

- Key Features : A highly complex structure with a 1,4-dioxane ring and multiple methoxy/benzyloxy substituents.

- Applications : Likely used in stereoselective synthesis or carbohydrate chemistry due to its chiral centers and polyether framework. The increased molecular weight (518.71 g/mol) and polarity contrast sharply with the target compound’s simpler aromatic system .

Ethynyl- and Propargyl-Substituted Silanes

tert-Butyldimethyl(prop-2-yn-1-yloxy)silane (CAS: 76782-82-6)

- Molecular Formula : C₉H₁₈OSi

- Key Features: Substitutes the phenoxy group with a propargyloxy chain.

- Reactivity: The terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition), offering orthogonal reactivity compared to the ethynylphenoxy group in the target compound .

Physicochemical and Functional Comparisons

Biological Activity

Silane compounds, particularly those modified with various functional groups, have garnered attention for their diverse biological activities. The compound Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- , known for its unique structural features, has been investigated for its potential applications in medical and industrial fields. This article reviews the biological activity of this silane derivative, focusing on its antimicrobial properties, cytotoxic effects, and implications for tissue repair.

Chemical Structure and Properties

The molecular structure of Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- can be represented as follows:

- Molecular Formula : C13H18O3Si

- CAS Number : Not specified in the available literature.

This compound features a silane backbone with an ethylene and methoxyphenyl substituent, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies indicate that silane compounds exhibit significant antimicrobial properties. One study highlighted that a related quaternary ammonium silane effectively reduced bacterial growth in dental applications. This silane demonstrated a potent ability to penetrate bacterial membranes and induce autolysis, thus serving as an effective disinfectant in dental materials .

Case Study: Efficacy Against Oral Pathogens

In a controlled laboratory setting, the antimicrobial efficacy of a quaternary ammonium silane was tested against common oral pathogens. The results showed:

- Reduction in Bacterial Colonies : A significant decrease in bacterial colonies was observed after treatment with 1% and 2% concentrations of the silane.

- Mechanism of Action : The silane's lipophilic alkyl chain facilitated membrane disruption in bacteria, leading to cell death .

Cytotoxicity and Cellular Effects

The cytotoxic effects of Silane, (1,1-dimethylethyl)(5-ethenyl-2-methoxyphenoxy)dimethyl- were assessed using various cell lines. A study involving bone marrow stromal cells (BMSCs) indicated that while lower concentrations (0.5%) maintained cell viability comparable to control groups, higher concentrations (1%) resulted in reduced cell survival rates due to increased cytotoxicity .

Table 1: Cytotoxicity Results

| Concentration (%) | Cell Viability (%) | IL-6 Levels (pg/mL) | IL-10 Levels (pg/mL) |

|---|---|---|---|

| 0.5 | 90 | 0.6 | 2.9 |

| 1.0 | 75 | 0.5 | 5.1 |

Macrophage Polarization

The influence of Silane on macrophage polarization was also investigated. The compound was found to promote M2 polarization over M1 polarization in macrophages, which is crucial for tissue repair processes. Increased levels of IL-10 were noted in macrophages treated with the silane compound compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.